N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide - 1396711-93-5

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Catalog Number: EVT-2492194
CAS Number: 1396711-93-5
Molecular Formula: C16H19F3N2O2S2
Molecular Weight: 392.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rimonabant (SR141716A)

Compound Description: Rimonabant, also known as SR141716A, is a cannabinoid-1 receptor (CB1R) antagonist. It demonstrated clinical efficacy in weight reduction but was withdrawn from the market in 2008 due to severe psychiatric side effects, including depression, anxiety, and stress disorders. []

Relevance: While not structurally identical, Rimonabant shares a similar pharmacological target with the compound of interest, N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. Both compounds interact with the endocannabinoid system, specifically targeting CB1R, suggesting a potential avenue for exploring related therapeutic applications or side effect profiles. []

1,4-Bis{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}benzene (AC5-CF3)

Compound Description: AC5-CF3 is a thiophene/phenylene co-oligomer that functions as an n-type semiconductor. Its crystal structure has been studied, and it has shown potential in field-effect transistor device configurations. []

Relevance: This compound shares the core structural component of a thiophene ring attached to a phenyl ring bearing a trifluoromethyl substituent with N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. This structural similarity suggests that modifications to the remaining structure of the target compound could potentially lead to materials with interesting electronic properties. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (S)-17b

Compound Description: (S)-17b is a potent class I selective histone deacetylase (HDAC) inhibitor with potential as an oral anticancer drug candidate. It demonstrates potent inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line. []

Relevance: While not directly similar in structure, (S)-17b and N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide both contain a dimethylamino group. This shared moiety suggests potential for exploring the impact of this group on biological activity within both compound series. []

(R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide (2e)

Compound Description: 2e is a potent and orally bioavailable β3 adrenergic receptor agonist. It demonstrates excellent selectivity over human β1 and β2 receptors and displays good oral bioavailability and an extended duration of action in several mammalian species. []

Relevance: Both 2e and N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide feature a sulfonamide group and a trifluoromethyl-substituted phenyl ring, suggesting these structural motifs may contribute to favorable pharmacokinetic properties. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor with potential for treating schizophrenia. It exhibits significant effects in rodent models of schizophrenia without undesirable central nervous system side effects. []

Relevance: TP0439150 and N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide share a common trifluoromethylpyridine motif. While the overall structures differ significantly, exploring the influence of this shared motif on their respective targets could be of interest. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: 7n is a structurally distinct, potent, and orally available GlyT1 inhibitor. It demonstrates potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and effectively increases cerebrospinal fluid glycine concentration in rats. []

Relevance: Although structurally diverse, both 7n and N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide are designed as GlyT1 inhibitors. Comparing their structures and activities could reveal valuable insights into the pharmacophore required for GlyT1 inhibition and guide the development of new inhibitors. []

SB-772077-B

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. It effectively reduces pulmonary and systemic arterial pressures and attenuates monocrotaline-induced pulmonary hypertension in rats. []

Relevance: Though not structurally similar, both SB-772077-B and N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide target specific enzymes involved in important physiological pathways. Comparing their pharmacological profiles and structural features might offer insights for developing more selective and potent inhibitors. []

Properties

CAS Number

1396711-93-5

Product Name

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Molecular Formula

C16H19F3N2O2S2

Molecular Weight

392.46

InChI

InChI=1S/C16H19F3N2O2S2/c1-21(2)14(15-4-3-9-24-15)10-20-25(22,23)11-12-5-7-13(8-6-12)16(17,18)19/h3-9,14,20H,10-11H2,1-2H3

InChI Key

MJOGKPJHMMNUBJ-UHFFFAOYSA-N

SMILES

CN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)C2=CC=CS2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.